molecular formula C5H2FNS B3125394 4-Fluorothiophene-2-carbonitrile CAS No. 32431-77-9

4-Fluorothiophene-2-carbonitrile

Cat. No. B3125394
CAS RN: 32431-77-9
M. Wt: 127.14 g/mol
InChI Key: LRVKLFUQIQPYED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, including 4-Fluorothiophene-2-carbonitrile, have been synthesized through various methods such as heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 4-Fluorothiophene-2-carbonitrile is based on the molecular formula C5H2FNS. The compound is part of the thiophene family, which is a five-membered ring made up of one sulfur as a heteroatom .

Scientific Research Applications

Spectroscopic Characterization and NLO Properties

4-Fluorothiophene-2-carbonitrile, along with related compounds, has been studied for its spectroscopic characteristics and nonlinear optical (NLO) properties. In a study by Wazzan et al. (2016), the structural parameters of related dyes were determined using Density Functional Theory (DFT) calculations. The research provided insight into molecular structure, spectra (FT-IR, NMR, UV–Vis absorption, and fluorescence emission), and electronic interactions. The study's findings suggest potential applications in biological fields and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photophysical Properties and Metal Sensors

The reactivity of the 2-aminothiophene-3-carbonitrile functionality, closely related to 4-fluorothiophene-2-carbonitrile, has been explored in the context of photophysical properties. Abaee et al. (2017) developed an efficient four-component reaction leveraging this reactivity. The resulting products exhibited potential for use as metal sensors, highlighting a novel application area for similar compounds (Abaee, Hadizadeh, Mojtahedi, & Halvagar, 2017).

Corrosion Inhibition

In a study focusing on bithiophene carbonitrile derivatives, Bedair et al. (2018) investigated the inhibitive effect of these compounds on carbon steel corrosion. Their research provides evidence of the potential application of 4-fluorothiophene-2-carbonitrile and related compounds in corrosion inhibition, particularly in acidic solutions like 1 M HCl (Bedair, Fouda, Ismail, & Mostafa, 2018).

Optoelectronic and Magnetic Materials

Rodlovskaya and Vasnev (2019) synthesized new compounds involving 2-amino-4-ferrocenylthiophene-3-carbonitrile, a relative of 4-fluorothiophene-2-carbonitrile. Their work suggests the potential of these compounds in developing new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

Electronic Properties of Conjugated Polymers

Fei et al. (2015) researched the synthesis of 3-alkyl-4-fluorothiophenes, which are structurally similar to 4-fluorothiophene-2-carbonitrile. Their study demonstrated that backbone fluorination in these compounds leads to an increase in polymer ionization potential and a more co-planar backbone, influencing the electronic properties of the resulting polymers. This research suggests applications in electronics and materials science (Fei, Boufflet, Wood, Wade, Moriarty, Gann, Ratcliff, McNeill, Sirringhaus, Kim, & Heeney, 2015).

properties

IUPAC Name

4-fluorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKLFUQIQPYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorothiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Wang, B Jiang, C Du, X Ren, Z Duan… - New Journal of …, 2019 - pubs.rsc.org
… Dehydration of 5 with thionyl chloride and phosphorus pentoxide in CH 3 CN led to 4-fluorothiophene-2-carbonitrile (6) in 74% yield. Compound 6 reacted with sodium methoxide in …
Number of citations: 8 pubs.rsc.org
A Domokos, SD Aronow, T Tang, NE Shevchenko… - ACS …, 2019 - ACS Publications
… (34,35) An example was the synthesis of 4-fluorothiophene-2-carbonitrile, wherein the fluorine was installed selectively from 2,3-dibromothiophene, whereas the nitrile was installed …
Number of citations: 8 pubs.acs.org

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